Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 275.37 g/mol. This compound is classified as an amino thiophene derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylate moiety in its structure allows for diverse chemical reactivity, making it a valuable building block in the synthesis of more complex molecules.
The synthesis of methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically involves several steps:
The reaction conditions, such as temperature, time, and choice of catalyst, can significantly affect the yield and purity of the final product. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process by protonating the carboxylic acid.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate features a thiophene ring substituted with an amino group and a propylphenyl group:
InChI=1S/C15H17NO2S/c1-4-5-12-6-8-13(9-7-12)14-10-21-16(18)15(19)20-11(2)3/h6-11H,4-5,18H2,1-3H3
LTMKCZPOLUMYKD-UHFFFAOYSA-N
The structural data indicates that this compound can engage in various chemical reactions due to its functional groups.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate undergoes several types of chemical reactions:
These reactions are crucial for synthesizing derivatives with enhanced biological or chemical properties.
The mechanism of action for methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate primarily relates to its biological activity:
Understanding these mechanisms is vital for developing therapeutic applications.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically exhibits:
Key chemical properties include:
These properties influence its handling and storage in laboratory settings.
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has several scientific uses:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1